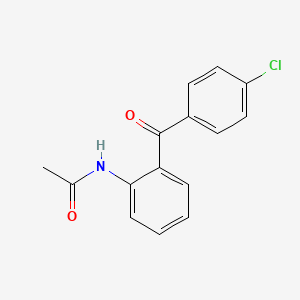

N-(2-(4-Chlorobenzoyl)phenyl)acetamide

Description

Properties

Molecular Formula |

C15H12ClNO2 |

|---|---|

Molecular Weight |

273.71 g/mol |

IUPAC Name |

N-[2-(4-chlorobenzoyl)phenyl]acetamide |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)17-14-5-3-2-4-13(14)15(19)11-6-8-12(16)9-7-11/h2-9H,1H3,(H,17,18) |

InChI Key |

SBZAFEFCMSPCEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Anticonvulsant Activity

Benzofuran-Acetamide Derivatives

- Compound 5i: [N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] Substituent: Cyclohexylmethyl group on the acetamide side chain. Relative Potency: 0.74 (comparable to phenytoin). Key Insight: The bulky cyclohexylmethyl group enhances hydrophobic interactions with target proteins, improving anticonvulsant efficacy .

Compound 5c : [N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide]

Compound 5f : [N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide]

Table 1: Anticonvulsant Activity of Benzofuran-Acetamides

| Compound | Substituent | Relative Potency (vs. Phenytoin) | ED₅₀ (mmol/kg) |

|---|---|---|---|

| 5i | Cyclohexylmethyl | 0.74 | 0.055 |

| 5c | 4-Methylpiperidinyl | 0.72 | 0.060 |

| 5f | Furan-carbonyl-piperazine | 0.16 | 0.259 |

Indole Derivatives with 4-Chlorobenzoyl Groups

Compounds 10j–10m () share a 1H-indole-3-yl core linked to a 4-chlorobenzoyl group but differ in acetamide substituents:

- 10j : N-(3-Chloro-4-fluorophenyl)acetamide

- 10l: N-(4-Nitrophenyl)acetamide Melting Point: 190–191°C; Yield: 14%.

Table 2: Physical Properties of Indole Derivatives

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 10j | 3-Chloro-4-fluorophenyl | 192–194 | 8 |

| 10l | 4-Nitrophenyl | 190–191 | 14 |

Substituent Effects on Pharmacokinetics and Reactivity

- 2-Chloro-N-(4-fluorophenyl)acetamide (): Substituent: Fluorophenyl.

Natural Product Derivatives and Analogs

- The hydroxyl group at position 4 enables glucuronidation, similar to paracetamol metabolism .

N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide :

- Key Insight : Multiple chlorine atoms increase oxidative stress resistance but may elevate hepatotoxicity risks .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(4-Chlorobenzoyl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted anilines can react with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Optimization involves controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios. Catalysts like triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key markers include the acetamide carbonyl signal (~168–170 ppm in ¹³C NMR) and aromatic proton splitting patterns reflecting substitution on the phenyl ring .

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How do structural modifications to the acetamide moiety influence biological activity, particularly in enzyme inhibition?

- Methodological Answer : Systematic SAR studies involve:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhances electrophilicity, potentially increasing kinase inhibition .

- Heterocyclic Replacements : Replacing the benzoyl group with triazolo or chromene moieties alters binding affinity to ATP pockets, as seen in analogs .

- Computational Docking : Tools like AutoDock predict interactions with target proteins (e.g., Bcl-2), guiding rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .

- Control Replication : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab results .

Q. What computational approaches predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions using SMILES inputs .

- MD Simulations : GROMACS models hydration dynamics and protein-ligand stability over time, critical for optimizing bioavailability .

Q. How can multi-step synthesis of complex derivatives be optimized to reduce byproducts?

- Methodological Answer :

- Protective Group Strategies : Use Boc or Fmoc groups to shield reactive amines during intermediate steps .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, minimizing side reactions in exothermic steps (e.g., acylation) .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

Data Presentation

Table 1 : Key Spectral Markers for Structural Validation

| Technique | Key Peaks/Signals | Reference |

|---|---|---|

| ¹³C NMR | 168–170 ppm (amide C=O) | |

| IR | 1650–1680 cm⁻¹ (C=O stretch) | |

| HRMS | [M+H]⁺ = calculated ± 5 ppm error |

Table 2 : Biological Activity Trends in Structural Analogs

| Modification | Observed Activity Change | Reference |

|---|---|---|

| -NO₂ at para position | ↑ Kinase inhibition (IC₅₀ ↓ 40%) | |

| Chromene core addition | ↑ Anticancer selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.